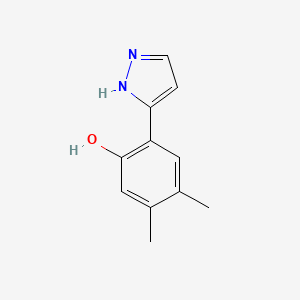
3-(4,5-Dimethyl-2-hydroxyphenyl)pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4,5-Dimethyl-2-hydroxyphenyl)pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse applications in various fields, including medicinal chemistry, agriculture, and material science. The presence of the hydroxyphenyl group and the dimethyl substitutions on the phenyl ring contribute to its unique chemical properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,5-Dimethyl-2-hydroxyphenyl)pyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4,5-dimethyl-2-hydroxybenzaldehyde with hydrazine hydrate under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through crystallization or chromatographic techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4,5-Dimethyl-2-hydroxyphenyl)pyrazole can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or quinone derivative.
Reduction: The pyrazole ring can be reduced to form pyrazoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic substitution reactions can be facilitated by reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).
Major Products Formed
Oxidation: Formation of quinone derivatives.
Reduction: Formation of pyrazoline derivatives.
Substitution: Introduction of halogen, nitro, or alkyl groups on the aromatic ring.
Applications De Recherche Scientifique
3-(4,5-Dimethyl-2-hydroxyphenyl)pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or photophysical properties.
Mécanisme D'action
The mechanism of action of 3-(4,5-Dimethyl-2-hydroxyphenyl)pyrazole depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The hydroxyphenyl group can participate in hydrogen bonding interactions, while the pyrazole ring can engage in π-π stacking or hydrophobic interactions with target proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dimethylpyrazole: Lacks the hydroxyphenyl group, leading to different chemical and biological properties.
4-Hydroxy-3,5-dimethylpyrazole: Similar structure but with different substitution patterns, affecting its reactivity and applications.
3-(4-Hydroxyphenyl)pyrazole: Lacks the dimethyl substitutions, resulting in different electronic and steric effects.
Uniqueness
3-(4,5-Dimethyl-2-hydroxyphenyl)pyrazole is unique due to the combination of the hydroxyphenyl group and the dimethyl substitutions, which confer distinct chemical reactivity and potential biological activities. This combination allows for specific interactions with biological targets and the possibility of fine-tuning its properties for various applications.
Propriétés
Numéro CAS |
288401-55-8 |
|---|---|
Formule moléculaire |
C11H12N2O |
Poids moléculaire |
188.23 g/mol |
Nom IUPAC |
4,5-dimethyl-2-(1H-pyrazol-5-yl)phenol |
InChI |
InChI=1S/C11H12N2O/c1-7-5-9(10-3-4-12-13-10)11(14)6-8(7)2/h3-6,14H,1-2H3,(H,12,13) |
Clé InChI |
BNYFPKULJAQLHN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1C)O)C2=CC=NN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















